Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide

Description

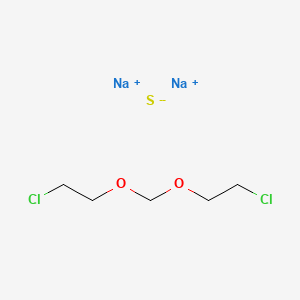

Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide is a sulfur-containing organochlorine compound with structural similarities to sulfur mustard (bis(2-chloroethyl) sulfide, HD) and its simulants. The molecule features a sulfide group (-S-) linked to a 1-chloro-2-(2-chloroethoxymethoxy)ethane backbone, with disodium likely serving as a counterion in its salt form. This configuration introduces both electrophilic chlorine atoms and ether-oxygen moieties, which may influence its reactivity and toxicity compared to classical sulfur mustards .

Properties

CAS No. |

51023-47-3 |

|---|---|

Molecular Formula |

C5H10Cl2Na2O2S |

Molecular Weight |

251.08 g/mol |

IUPAC Name |

disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide |

InChI |

InChI=1S/C5H10Cl2O2.2Na.S/c6-1-3-8-5-9-4-2-7;;;/h1-5H2;;;/q;2*+1;-2 |

InChI Key |

WSDXMLRGDYXBCN-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)OCOCCCl.[Na+].[Na+].[S-2] |

Related CAS |

51023-47-3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(2-chloroethoxy)ethanol Intermediate

A key intermediate, 2-(2-chloroethoxy)ethanol, is prepared by reacting diethylene glycol with hydrogen chloride gas. The reaction mixture is then subjected to extraction and purification steps to isolate the high-purity intermediate.

- Reaction: Diethylene glycol + HCl → 2-(2-chloroethoxy)ethanol

- Extraction: Using aliphatic chlorinated hydrocarbons (C1-C3), aliphatic ethers (C4-C8), or aromatic hydrocarbons (C6-C9) to extract the product from the reaction mixture.

- Purification: Distillation under batch or continuous mode using packed, tray, or thin-film distillation apparatus.

- Outcome: High purity 2-(2-chloroethoxy)ethanol with high recovery rate suitable for industrial scale.

Formation of 1-chloro-2-(2-chloroethoxymethoxy)ethane

This step involves the reaction of chlorinated ethoxy intermediates with formaldehyde or related methylene donors under controlled conditions to form the methoxy linkage.

- Typical Conditions: Room temperature to moderate heating, use of solvents such as methylene dichloride or ethylene dichloride.

- Catalysts: Lewis acids like aluminum chloride may be used to facilitate the reaction.

- Purification: Washing with water, dilute acid, and organic solvents followed by drying and vacuum distillation.

Comparative Data Table of Preparation Steps

Research Findings and Notes

- The extraction and purification of 2-(2-chloroethoxy)ethanol are critical for obtaining high purity intermediates, which directly affect the quality of the final compound.

- Use of Lewis acid catalysts such as aluminum chloride enhances the formation of the methoxy linkage in step 2, improving yield and purity.

- The sulfide incorporation step requires careful control to avoid oxidation and side reactions, ensuring the formation of the disodium salt with sulfide.

- Industrial scale methods favor continuous distillation and extraction processes for efficiency and reproducibility.

- Analytical methods such as HPLC-MS and Volhard titration are used to confirm purity and chlorine content in intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking down the sulfide group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorinated derivatives .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Disodium 1-chloro-2-(2-chloroethoxymethoxy)ethane sulfide is being investigated for its potential use in drug formulations. Its unique chemical structure allows it to interact with biological systems in ways that can enhance drug efficacy and reduce side effects.

-

Pesticide Formulation

- The compound has been explored as a component in pesticide formulations due to its ability to act as a biocide. It demonstrates effectiveness against a variety of pests while maintaining a favorable safety profile for non-target organisms.

- Polymer Chemistry

-

Analytical Chemistry

- The compound is also used as a reagent in analytical chemistry for the detection and quantification of other chemical species. Its reactivity allows for the development of sensitive assays that can be employed in various analytical techniques.

Case Study 1: Pharmaceutical Applications

A study published in Chemical Research in Toxicology examined the effects of disodium 1-chloro-2-(2-chloroethoxymethoxy)ethane sulfide on human skin cells exposed to sulfur mustard analogs. The findings indicated that this compound could mitigate some toxic effects associated with exposure, suggesting its potential use in protective formulations against chemical warfare agents .

Case Study 2: Agricultural Use

Research conducted by agricultural scientists demonstrated that disodium 1-chloro-2-(2-chloroethoxymethoxy)ethane sulfide exhibited significant insecticidal properties when tested against common agricultural pests. Field trials showed a marked reduction in pest populations without adversely affecting beneficial insects, highlighting its potential as an environmentally friendly pest control agent.

Case Study 3: Polymer Synthesis

In a study focused on materials science, disodium 1-chloro-2-(2-chloroethoxymethoxy)ethane sulfide was incorporated into polymer matrices to improve mechanical properties and thermal stability. The resulting materials showed enhanced performance characteristics suitable for industrial applications .

Mechanism of Action

The mechanism of action of disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Contrast with Target Compound :

- The ethoxymethoxy substituents in the target compound likely reduce its alkylation potency compared to HD, as bulky ether groups hinder nucleophilic attack.

- Disodium counterions may enhance water solubility, unlike HD, which is lipophilic and persistent in the environment .

2-Chloroethyl Ethyl Sulfide (CEES)

Molecular Formula : C₄H₉ClS

Key Features :

Contrast with Target Compound :

- For example, ether linkages may stabilize intermediates or redirect reactivity toward ether cleavage rather than sulfide oxidation .

1-Chloro-2-[(2-chloroethoxy)methoxy]ethane (Analog ID 800)

Molecular Formula : C₅H₁₀Cl₂O₂

Key Features :

- Structure : Chloroethoxy and chloromethoxy substituents on an ethane backbone.

- Toxicity: Classified as non-corrosive (NC) in structural activity relationship (SAR) models, unlike its analog 1-chloro-2-[2-(2-chloroethoxy)ethoxy]ethane (ID 148), which is corrosive .

Contrast with Target Compound :

Diethylene Glycol Dichloride (1-Chloro-2-(chloromethoxy)ethane)

Molecular Formula : C₃H₆Cl₂O

Key Features :

Contrast with Target Compound :

- The sulfide group in the target compound enables redox chemistry (e.g., oxidation to sulfoxides/sulfones), which is absent in diethylene glycol dichloride .

Comparative Data Table

Critical Research Findings

- Oxidation Selectivity : Unlike HD and CEES, the target compound’s ethoxymethoxy groups may divert oxidation from the sulfide center to ether cleavage, reducing sulfone formation .

- Toxicity Predictions : Structural analogs with ethers (e.g., ID 800) show lower corrosivity than sulfide-containing compounds, suggesting the target compound’s toxicity lies between CEES and HD .

- Catalytic Challenges : MOF-based catalysts effective for CEES oxidation may require modification to accommodate the target compound’s bulkier structure .

Biological Activity

Disodium;1-chloro-2-(2-chloroethoxymethoxy)ethane;sulfide is a compound with significant biological activity, primarily studied for its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a disodium salt form and a chloroether functional group. The chemical formula can be represented as:

where , , and represent the number of carbon, hydrogen, and chlorine atoms respectively. The presence of sulfur in the structure indicates potential thiol-related biological activities.

1. Antimicrobial Activity

Research indicates that compounds containing sulfur and chlorine exhibit notable antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains. A study demonstrated that it effectively reduces the viability of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .

2. Cytotoxic Effects

In vitro studies have revealed that this compound induces cytotoxicity in cancer cell lines. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells. For instance, experiments conducted on human cancer cell lines showed a dose-dependent increase in cell death upon exposure to the compound .

3. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes it a candidate for treating inflammatory diseases .

Data Tables

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound against Staphylococcus aureus infections. Results indicated a significant reduction in bacterial load when administered topically, supporting its use as an antimicrobial agent in wound care .

Case Study 2: Cancer Treatment

In a laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The findings indicated that higher concentrations correlated with increased apoptosis rates, particularly in breast and lung cancer cells. This suggests potential therapeutic applications in oncology .

Case Study 3: Inflammatory Response

A study focusing on inflammatory bowel disease models revealed that treatment with this compound led to decreased levels of inflammatory markers and improved histological scores in affected tissues. This positions it as a promising candidate for managing chronic inflammatory conditions .

Q & A

Q. What analytical methods are recommended for characterizing oxidation products of sulfide compounds like 2-chloroethyl ethyl sulfide (CEES)?

Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is standard for quantifying CEES oxidation products. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is used for polar or thermally unstable derivatives. Structural confirmation requires H and C NMR spectroscopy in deuterated solvents (e.g., CDCl) .

Q. How are sulfoxide and sulfone products distinguished in oxidative neutralization of CEES?

Sulfoxides (e.g., 1-chloro-2-(ethylsulfinyl)ethane, CEESO) exhibit distinct NMR shifts (e.g., sulfoxide S=O resonance at ~1000-1100 cm in IR) and chromatographic retention times. Sulfones (e.g., CEESO) show higher oxidation states and longer retention times in GC due to increased polarity. Selective oxidation protocols using singlet oxygen (O) minimize sulfone formation (<1%) under optimized conditions .

Q. What safety protocols are critical when handling CEES or its analogs?

CEES is a severe vesicant. Work must occur in fume hoods with personal protective equipment (PPE: gloves, goggles, lab coat). Ethanol solutions (e.g., 1 M CEES in EtOH) reduce volatility. Neutralization workflows using continuous flow reactors minimize exposure risks by automating oxidation steps .

Advanced Research Questions

Q. How do catalyst loading and light sources influence the efficiency of CEES oxidation via singlet oxygen?

Pyrene-based photocatalysts (e.g., NU-1000) at 1 mol% loading achieve complete CEES-to-CEESO conversion in 15 minutes under UV LED irradiation. Lower loadings (0.5 mol%) prolong reaction times, while higher loadings (2 mol%) risk side reactions. Visible light (e.g., orange/white LEDs) with Methylene Blue (0.06 mol%) enables selective oxidation without UV hazards .

Q. What computational methods rationalize the reactivity of CEES with singlet oxygen?

Density Functional Theory (DFT) studies model the electrophilic addition of O to the sulfide’s sulfur atom, forming a persulfoxide intermediate. Activation barriers and frontier molecular orbital analysis explain the preference for sulfoxide over sulfone, aligning with experimental selectivity data .

Q. Why does prolonged irradiation fail to produce sulfone in some CEES oxidation systems?

In pyrene-based systems, steric hindrance from the catalyst framework restricts further oxidation of CEESO to CEESO. Additionally, O’s short lifetime limits sustained oxidative power, favoring single-step sulfoxide formation. Competing side reactions (e.g., radical pathways) are suppressed in flow reactors .

Q. How do flow reactor designs enhance the safety and scalability of CEES neutralization?

Continuous flow systems integrate O generation, mixing, and quenching in a compact setup (e.g., 94 × 42 × 40 cm). Laminar flow ensures precise residence time control, preventing over-oxidation. Air or oxygen can be used as oxidant sources, reducing reliance on hazardous chemicals .

Q. What are the challenges in replicating laboratory-scale CEES oxidation in field applications?

Field deployment requires robust, portable systems resistant to environmental variables (temperature, humidity). Flow reactors must maintain catalyst stability and light source efficiency. Real-time monitoring (e.g., inline GC) is critical but technically challenging in mobile setups .

Data Contradiction Analysis

Q. Why do some studies report sulfone formation while others do not?

Sulfone production depends on the oxidant’s strength and reaction duration. Strong oxidants (e.g., hypochlorites) or prolonged exposure to O may yield sulfones. Pyrene-based systems, however, sterically hinder sulfone formation even after 24 hours of irradiation, as shown in GC data .

Methodological Recommendations

- Experimental Design: Use flow reactors for reproducibility and safety. Optimize catalyst loading and light intensity via Design of Experiments (DoE).

- Data Validation: Cross-validate GC/HPLC results with NMR to confirm product identity.

- Safety Compliance: Follow military-grade protocols for handling sulfur mustard analogs, including secure waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.